[(1,4-Dimethyl-1h-pyrazol-5-yl)methyl](2-methoxyethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,4-Dimethyl-1h-pyrazol-5-yl)methylamine is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Vorbereitungsmethoden
The synthesis of (1,4-Dimethyl-1h-pyrazol-5-yl)methylamine typically involves the reaction of 1,4-dimethyl-1H-pyrazole with 2-methoxyethylamine under specific conditions. One common method includes dissolving the pyrazole in ethanol and cooling the solution to 0°C. The 2-methoxyethylamine is then added dropwise, and the mixture is stirred for an hour. After the reaction is complete, the product is isolated by adding ethanol and sodium bicarbonate, followed by purification through recrystallization or column chromatography .
Analyse Chemischer Reaktionen
(1,4-Dimethyl-1h-pyrazol-5-yl)methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
(1,4-Dimethyl-1h-pyrazol-5-yl)methylamine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (1,4-Dimethyl-1h-pyrazol-5-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
(1,4-Dimethyl-1h-pyrazol-5-yl)methylamine can be compared with other similar compounds, such as:
5-Amino-pyrazoles: These compounds are also versatile reagents in organic synthesis and medicinal chemistry, with applications in the synthesis of heterocyclic scaffolds.
3,5-Dimethyl-1H-pyrazole: This compound shares a similar pyrazole core structure but differs in its substitution pattern, leading to different reactivity and applications.
N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine: This compound is another pyrazole derivative with distinct chemical properties and applications, particularly in the field of energetic materials.
The uniqueness of (1,4-Dimethyl-1h-pyrazol-5-yl)methylamine lies in its specific substitution pattern and the presence of the methoxyethyl group, which imparts unique reactivity and potential biological activities.
Eigenschaften
Molekularformel |
C9H17N3O |
---|---|
Molekulargewicht |
183.25 g/mol |
IUPAC-Name |
N-[(2,4-dimethylpyrazol-3-yl)methyl]-2-methoxyethanamine |
InChI |
InChI=1S/C9H17N3O/c1-8-6-11-12(2)9(8)7-10-4-5-13-3/h6,10H,4-5,7H2,1-3H3 |
InChI-Schlüssel |
ZJPMXYPINQBFGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(N=C1)C)CNCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.